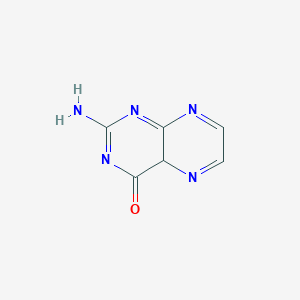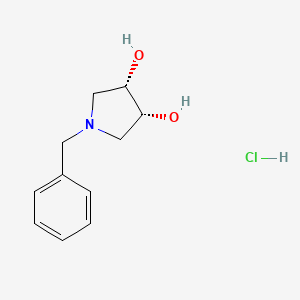
(3S,4R)-1-benzylpyrrolidine-3,4-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-1-benzylpyrrolidine-3,4-diol;hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzylpyrrolidine-3,4-diol typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the lipase-mediated resolution protocol, which provides high enantiomeric excess . The process starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The use of immobilized enzymes on diatomaceous earth can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-1-benzylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-1-benzylpyrrolidine-3,4-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3S,4R)-1-benzylpyrrolidine-3,4-diol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-1-benzylpyrrolidine-3,4-diol: A stereoisomer with different biological activities.
(3S,4R)-3-methoxy-4-methylaminopyrrolidine: Another pyrrolidine derivative with distinct chemical properties.
Uniqueness
(3S,4R)-1-benzylpyrrolidine-3,4-diol;hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
76783-60-3 |
|---|---|
Molekularformel |
C11H16ClNO2 |
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
(3S,4R)-1-benzylpyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+; |
InChI-Schlüssel |
OZRGFHXUEVPZJY-NJJJQDLFSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CN1CC2=CC=CC=C2)O)O.Cl |
Kanonische SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



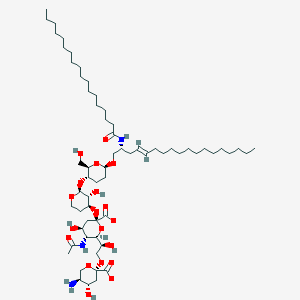

![4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)
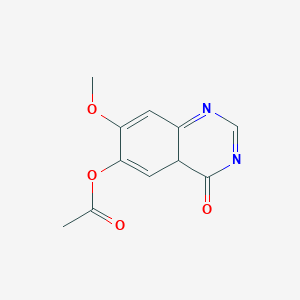
![4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
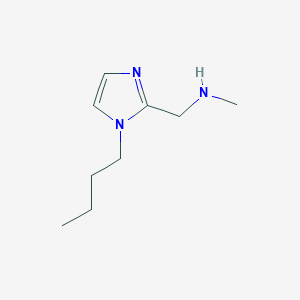
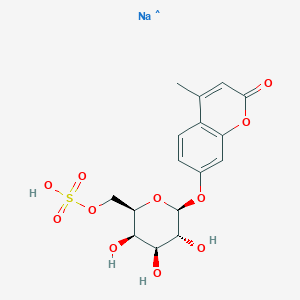
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12353777.png)

![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
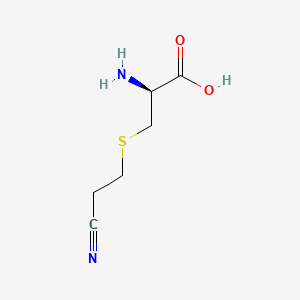
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)
